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molecular formula C14H22O3 B8641133 p-tert-Butyl(2,2-dimethoxyethoxy)benzene CAS No. 72152-73-9

p-tert-Butyl(2,2-dimethoxyethoxy)benzene

Cat. No. B8641133
M. Wt: 238.32 g/mol
InChI Key: RMRIGZDUZFDJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05411979

Procedure details

To a mixture of 5.00 g (0.021 mol.) of 2-[4-(1,1-dimethylethyl)phenoxy]-1,1-dimethoxyethane and 60 ml of acetic acid, there was added 6 ml of hydrochloric acid (36N) and the reaction mixture was stirred at room temperature for one hour. Then the reaction mixture was poured into 300 ml of cold water and filtrated quickly to recover a resultant white precipitate. The precipitate was obtained as a wet cake of 2-[4-(1,1-dimethylethyl) phenoxy]acetoaldehyde without being dried too much and was quickly used in the next step of the production procedure.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:17]=[CH:16][C:8]([O:9][CH2:10][CH:11](OC)[O:12]C)=[CH:7][CH:6]=1)([CH3:4])[CH3:3].C(O)(=O)C.Cl>O>[CH3:4][C:2]([C:5]1[CH:6]=[CH:7][C:8]([O:9][CH2:10][CH:11]=[O:12])=[CH:16][CH:17]=1)([CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)(C)C1=CC=C(OCC(OC)OC)C=C1
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtrated quickly
CUSTOM
Type
CUSTOM
Details
to recover a resultant white precipitate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(C)C1=CC=C(OCC=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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